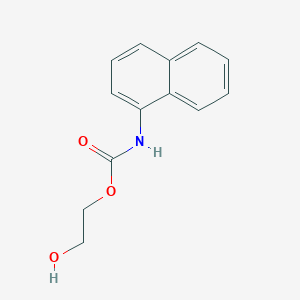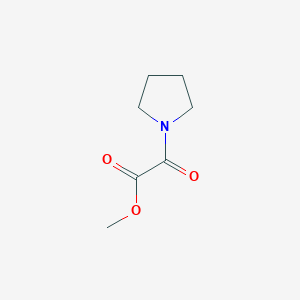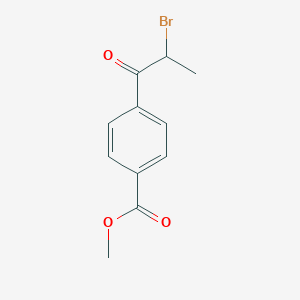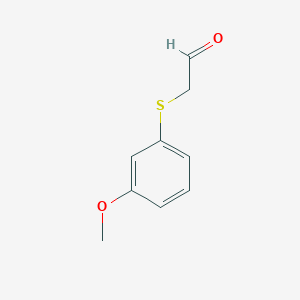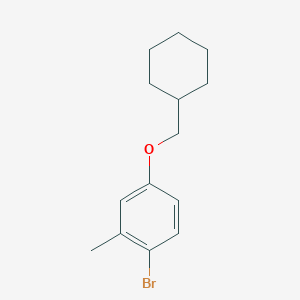
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic bromides. This compound features a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(cyclohexylmethoxy)-2-methylBenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of brominating agent and catalyst can be optimized to minimize by-products and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(cyclohexylmethoxy)-2-methylphenol or 4-(cyclohexylmethoxy)-2-methylamine.
Oxidation: Formation of 1-bromo-4-(cyclohexylmethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(cyclohexylmethoxy)-2-methylBenzene.
Applications De Recherche Scientifique
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be compared with other similar compounds, such as:
1-bromo-4-methoxy-2-methylBenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
1-bromo-4-(cyclohexylmethoxy)Benzene:
4-(cyclohexylmethoxy)-2-methylBenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.
The presence of the cyclohexylmethoxy group in this compound imparts unique steric and electronic effects, making it distinct from its analogs
Propriétés
Formule moléculaire |
C14H19BrO |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
1-bromo-4-(cyclohexylmethoxy)-2-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Clé InChI |
SFYZBHYHBSZHIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2CCCCC2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8708124.png)
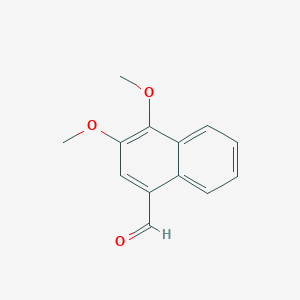
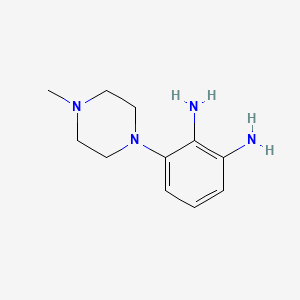

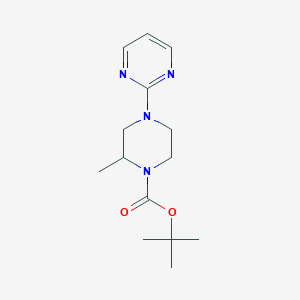


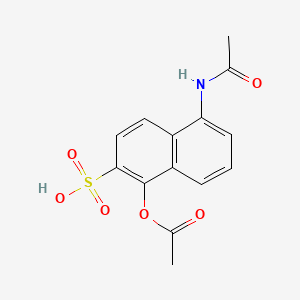
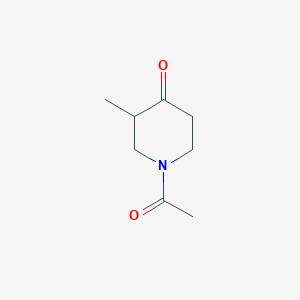
![3,5,8-Trioxabicyclo[5.1.0]octane](/img/structure/B8708173.png)
